molecular formula C13H13N3O2 B2374906 1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide CAS No. 242472-07-7

1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide

Cat. No.: B2374906
CAS No.: 242472-07-7
M. Wt: 243.266
InChI Key: BEIWEJMLXMJIED-UHFFFAOYSA-N
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Description

1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide is an organic compound with the molecular formula C13H13N3O2 It is a derivative of pyridine and contains a benzyl group, a carbonyl group, and a hydrazide functional group

Scientific Research Applications

1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide has several scientific research applications:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: In medicinal chemistry, it is investigated for its potential as a drug candidate due to its unique chemical structure and potential therapeutic effects.

    Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Preparation Methods

The synthesis of 1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyridine derivatives and benzyl compounds.

    Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the condensation of a pyridinecarboxylic acid derivative with a benzyl hydrazine under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

    Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles such as amines or thiols.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and reaction time.

    Major Products: Major products formed from these reactions include oxidized derivatives, reduced hydrazides, and substituted pyridine compounds.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s presence.

    Effects: The effects of the compound can vary depending on the specific target and pathway involved, leading to potential therapeutic or biological outcomes.

Comparison with Similar Compounds

1-Benzyl-6-oxo-1,6-dihydro-3-pyridinecarbohydrazide can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Similar compounds include other pyridine derivatives, benzyl hydrazides, and related organic molecules.

    Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

    Comparison: Compared to other similar compounds, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-6-oxopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c14-15-13(18)11-6-7-12(17)16(9-11)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIWEJMLXMJIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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